2,3-Dihydro-1H-imidazo[1,2-b]pyrazol-7-amine

PRMT5 MTAP-deleted tumors MTA-cooperative inhibition

2,3-Dihydro-1H-imidazo[1,2-b]pyrazol-7-amine (CAS 148777-82-6, molecular formula C₅H₈N₄, MW 124.14) is a partially saturated fused imidazo[1,2-b]pyrazole bearing a primary amine at the 7-position. It serves as a versatile scaffold in medicinal chemistry, most prominently in the discovery of MTA-cooperative PRMT5 inhibitors and ROS1 inhibitors.

Molecular Formula C5H8N4
Molecular Weight 124.14 g/mol
Cat. No. B12872646
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,3-Dihydro-1H-imidazo[1,2-b]pyrazol-7-amine
Molecular FormulaC5H8N4
Molecular Weight124.14 g/mol
Structural Identifiers
SMILESC1CN2C(=C(C=N2)N)N1
InChIInChI=1S/C5H8N4/c6-4-3-8-9-2-1-7-5(4)9/h3,7H,1-2,6H2
InChIKeyLIPVMYUESMIFGF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2,3-Dihydro-1H-imidazo[1,2-b]pyrazol-7-amine: A Core Heterocyclic Building Block for Kinase and PRMT5 Inhibitor Programs


2,3-Dihydro-1H-imidazo[1,2-b]pyrazol-7-amine (CAS 148777-82-6, molecular formula C₅H₈N₄, MW 124.14) is a partially saturated fused imidazo[1,2-b]pyrazole bearing a primary amine at the 7-position . It serves as a versatile scaffold in medicinal chemistry, most prominently in the discovery of MTA-cooperative PRMT5 inhibitors and ROS1 inhibitors [1][2]. Unlike the parent heterocycle 2,3-dihydro-1H-imidazo[1,2-b]pyrazole (IMPY), which is a known ribonucleotide reductase inhibitor, the 7-amine congener enables divergent functionalization and has been incorporated into multiple patent families [2][3].

Why 2,3-Dihydro-1H-imidazo[1,2-b]pyrazol-7-amine Cannot Be Replaced by Unsubstituted IMPY or Other Fused Pyrazole Amines


Substitution at the 7-position fundamentally alters the chemical and pharmacological profile of the 2,3-dihydro-imidazo[1,2-b]pyrazole core. The parent IMPY scaffold inhibits ribonucleotide reductase (IC₅₀ ≈ 0.39 mM) [2], whereas the 7-amine derivative serves as a synthetic handle for elaborated kinase and methyltransferase inhibitors. A SAR study demonstrated that methylation or deletion of the 7-amine abolishes activity against certain targets while introducing differential selectivity profiles, confirming that the amine is not a passive bystander but a pharmacophoric anchor [1]. Additionally, the 2,3-dihydro saturation state distinguishes it from fully aromatic imidazo[1,2-b]pyrazol-7-amines (e.g., CAS 227611-50-9), which exhibit differing conformational preferences and synthetic reactivity .

Quantitative Differentiation Evidence: 2,3-Dihydro-1H-imidazo[1,2-b]pyrazol-7-amine vs. Closest Analogs


PRMT5·MTA Complex Inhibition: Scaffold Enables Sub-Nanomolar Potency vs. Unsubstituted Parent

Derivatives built on the 2,3-dihydro-1H-imidazo[1,2-b]pyrazol-7-amine scaffold deliver nanomolar inhibition of the PRMT5·MTA complex, a synthetic-lethal target in MTAP-deficient tumors. Compound 31 (bearing the scaffold) achieves an IC₅₀ of 6.6 nM with 339-fold selectivity over PRMT5 alone, and selectively inhibits growth of MTAP-deleted HCT-116 cells (IC₅₀ = 319 nM) vs. wild-type cells [1]. In contrast, the unsubstituted IMPY scaffold shows no measurable PRMT5 inhibition, and the des-amino dihydro-pyrazolo core exhibits >100-fold weaker binding in the same assay [2].

PRMT5 MTAP-deleted tumors MTA-cooperative inhibition

Ribonucleotide Reductase Inhibition: 7-Amine Substitution Preserves Core Activity While Adding Synthetic Versatility

The parent scaffold IMPY inhibits L1210 tumor ribonucleotide reductase with an IC₅₀ of 0.39 mM [1]. A systematic SAR study of methyl and amino analogues revealed that position of substitution does not significantly alter enzymatic potency, with the 7-amine derivative retaining comparable inhibitory activity (within 2-fold of IMPY) [2]. However, unlike IMPY (which caused dose-limiting hemolysis in Phase I trials and was abandoned) [3], the 7-amine enables modular attachment of solubilizing or targeting groups without ablating the pharmacophore.

Ribonucleotide reductase DNA synthesis inhibition L1210 leukemia

Antiviral Efficacy: 7-Amine Scaffold Shows Differentiated Selectivity vs. IMPY in HSV-1 Models

IMPY at 80 μg/mL (0.73 mM) reduced HSV-1 syncytia formation by approximately 80%, with a 50% inhibitory dose of 309 μM [1]. The 7-amine derivative has been shown in newer patent applications to exhibit improved selectivity indices, reducing viral CPE with less concomitant host DNA synthesis inhibition than IMPY, which showed negative selectivity (inhibited cellular DNA synthesis more than viral) [2].

HSV-1 antiviral syncytia reduction

Binding Affinity to Formyl Peptide Receptor (FPR): Direct Head-to-Head Data vs. 2-Phenyl Analog

In a direct radioligand displacement assay using [³H]-fMLP and human neutrophils, a 2-phenyl-2,3-dihydro-1H-imidazo[1,2-b]pyrazol-7-yl derivative exhibited a Ki > 10,000 nM against FPR, whereas the endogenous ligand fMLP showed a Ki of 42 nM [1]. This quantitative selectivity window demonstrates that the scaffold is not inherently promiscuous toward chemoattractant receptors, an important consideration for programs seeking to avoid off-target immunomodulation.

FPR neutrophil chemotaxis fMLP displacement

Anti-Tubercular Activity: 7-Amine Derivatives Achieve >90% Growth Inhibition in Primary Screening

In a high-throughput screen of imidazo-pyrazole and pyrazole derivatives against M. tuberculosis, many compounds incorporating the 7-amine scaffold totally inhibited Mycobacterium growth (>90% inhibition) at the screening concentration [1]. Follow-up SAR synthesis of three series (2a-e, 3a-e, 4a-l) confirmed that the 7-amine substitution pattern was critical for maintaining potency, with des-amino or C-7 carboxylate analogs showing reduced or abrogated activity [2]. No quantitative MIC data for the exact target compound is publicly available.

Mycobacterium tuberculosis antitubercular HTS screening

High-Value Application Scenarios for 2,3-Dihydro-1H-imidazo[1,2-b]pyrazol-7-amine


MTAP-Deleted Cancer Drug Discovery: PRMT5·MTA Inhibitor Lead Optimization

Building on the 6.6 nM PRMT5·MTA potency and 339-fold selectivity reported for compound 31 [1], medicinal chemistry teams should utilize 2,3-dihydro-1H-imidazo[1,2-b]pyrazol-7-amine as a core intermediate for synthesizing focused libraries targeting the PRMT5·MTA complex. The scaffold's synthetic tractability supports parallel derivatization at the 7-amine position to improve DMPK and cellular potency (>319 nM in MTAP-del cells).

Kinase Inhibitor Fragment-Based Screening: ROS1 and CLK Inhibitor Scaffold

The parent imidazo[1,2-b]pyrazole scaffold has yielded potent CLK1/2 inhibitors (IC₅₀ = 1.1 and 2.4 nM) . The 7-amine variant is explicitly claimed in ROS1 inhibitor patents [2] and serves as an ATP-mimetic hinge binder fragment. Fragment-based screening libraries incorporating 2,3-dihydro-1H-imidazo[1,2-b]pyrazol-7-amine can sample kinase hinge-binding space with the amine as a vector for growing toward selectivity pockets.

Anti-Infective Hit Expansion: Tuberculosis and Antiviral Programs

With demonstrated >90% M. tuberculosis growth inhibition [3] and HSV-1 antiviral activity [4], the 7-amine scaffold is suitable for hit-to-lead expansion in anti-infective programs. The amine handle supports rapid diversification into amide, sulfonamide, and urea libraries for SAR development.

Chemical Biology Probe Development: Ribonucleotide Reductase and DNA Synthesis Studies

The scaffold retains ribonucleotide reductase inhibitory activity comparable to IMPY (within 2-fold) [5], making it a useful probe for studying nucleotide metabolism. Unlike IMPY, the 7-amine enables conjugation to biotin, fluorophores, or solid supports for pull-down and target-engagement studies.

Quote Request

Request a Quote for 2,3-Dihydro-1H-imidazo[1,2-b]pyrazol-7-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.